REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3[C:21]4[C:16](=[N:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]3[C:22](O)=[O:23])[CH:8]=2)=[CH:4][CH:3]=1.Cl.[CH:26]([N:29]1[CH2:34][CH2:33][CH:32]([NH2:35])[CH2:31][CH2:30]1)([CH3:28])[CH3:27].O=C1N(P(Cl)(N2CCOC2=O)=O)CCO1>ClCCl.C(N(CC)CC)C>[CH:26]([N:29]1[CH2:34][CH2:33][CH:32]([NH:35][C:22]([C:14]2[N:13]([CH2:12][C:9]3[CH:8]=[C:7]([C:5]4[S:6][C:2]([Cl:1])=[CH:3][CH:4]=4)[O:11][N:10]=3)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=[O:23])[CH2:31][CH2:30]1)([CH3:28])[CH3:27] |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC2=NC=CC=C21)C(=O)O
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)N1CCC(CC1)N
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
O=C1OCCN1P(=O)(N1C(OCC1)=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
77 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at room temperature
|
Type
|
CUSTOM
|
Details
|
After removing of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC (
|
Type
|
WASH
|
Details
|
C18 reverse phase column, elution with a water/acetonitrile gradient with 0.1% trifluoroacetic acid)
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a white residue which
|
Type
|
CUSTOM
|
Details
|
was partitioned between 5 mL aqueous 0.1 N sodium hydroxide solution and 5 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with additional water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a white solid was obtained
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1CCC(CC1)NC(=O)C1=CC2=NC=CC=C2N1CC1=NOC(=C1)C=1SC(=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |